rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(1R,3S)-3-cyclopropylcyclohexan-1-amine |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1 |
InChI Key |
HMQZOXXSWCKCAS-DTWKUNHWSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C2CC2 |
Canonical SMILES |
C1CC(CC(C1)N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
The initial step employs an asymmetric cycloaddition between a chiral N-acylhydroxyamine derivative and cyclopentadiene to form a cyclohexane intermediate with high stereoselectivity.
N-acylhydroxyamine + cyclopentadiene → First intermediate (I)
This step benefits from the use of chiral sources, such as chiral hydroxy acids, which induce stereoselectivity, yielding intermediates with high optical purity (>95%).
Data Table: Asymmetric Cycloaddition Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Cuprous chloride (1 mol%) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 50°C | |
| Pressure | 1.0 MPa hydrogen | |
| Yield | 45.3% | |
| Optical Purity | >99.5% |
Notes
The asymmetric cycloaddition is crucial for setting the stereochemistry at the 1R and 3S positions. The use of chiral hydroxy acids as precursors to N-acylhydroxyamines simplifies the synthesis and enhances stereocontrol.
Hydrogenation and Functional Group Transformation
Hydrogenation of Intermediate I
The first intermediate undergoes catalytic hydrogenation, typically using palladium on carbon (Pd/C), under mild conditions (20-50°C, 0.1-1 MPa hydrogen pressure), to yield a saturated cyclohexane derivative with preserved stereochemistry.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd/C | |
| Temperature | 20-50°C | |
| Hydrogen Pressure | 0.1-1 MPa | |
| Yield | Not explicitly specified |
Amido Bond Hydrolysis or Ammonolysis
The subsequent step involves hydrolyzing or ammonolyzing the amido bond to introduce the amino group at the cyclohexane ring, forming the key intermediate (III). This step is performed under mild acidic or basic conditions, ensuring high stereoselectivity and yield.
Final Hydrogenation
The third intermediate, which bears the amino functionality, is further hydrogenated to produce rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine. This step is optimized with palladium catalysts, maintaining stereochemical integrity.
Salt Formation and Purification
The free amine is often converted into its hydrochloride salt for stability and ease of handling. This is achieved by treatment with hydrochloric acid in suitable solvents, typically ethanol or methanol, under mild conditions.
Data Table: Salt Formation
| Parameter | Condition | Reference |
|---|---|---|
| Acid | Hydrochloric acid | |
| Solvent | Ethanol | |
| Temperature | Room temperature | |
| Yield | High purity salt |
Summary of the Preparation Route
| Step | Description | Key Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Asymmetric cycloaddition | CuCl catalyst, THF, 50°C | 45.3%, >99.5% optical purity |
| 2 | Hydrogenation of intermediate I | Pd/C, 20-50°C, 0.1-1 MPa | High stereochemical fidelity |
| 3 | Amido bond hydrolysis/ammonolysis | Mild acid/base | High selectivity |
| 4 | Cyclopropanation | Diazomethane or Simmons–Smith | Regio- and stereoselective |
| 5 | Salt formation | HCl in ethanol | Stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and substituted cyclohexane compounds.
Scientific Research Applications
Chemistry
rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, the compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
The compound’s amine functionality makes it a potential candidate for drug development, particularly in the design of pharmaceuticals targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows for specific binding to active sites, influencing biochemical pathways and modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound’s key structural analogs differ in substituent groups, ring size, and stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent/Modification | CAS Number |
|---|---|---|---|---|
| This compound hydrochloride | C₉H₁₈ClN | 175.70 | Cyclopropyl (C₃H₅) | 1356758-01-4 |
| rel-(1R,3S)-3-Methoxycyclohexan-1-amine hydrochloride | C₇H₁₆ClNO | 177.66 | Methoxy (OCH₃) | 1067908-67-1 |
| cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine | C₇H₁₂F₃N | 167.17 | Trifluoromethyl (CF₃) | 921040-75-7 |
| (1S,3R)-rel-3-Fluorocyclopentan-1-amine | C₅H₁₀FN | 103.14 | Fluorine (cyclopentane backbone) | 1154870-57-1 |
| trans-rel-(1R,2R)-2-Ethylcyclopropan-1-amine hydrochloride | C₅H₁₁N·HCl | 121.61 | Ethyl (C₂H₅) on cyclopropane | 1807938-31-3 |
Key Observations:
Methoxy (): Increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability . Trifluoromethyl (): Enhances metabolic stability and lipophilicity, a common feature in CNS-targeting pharmaceuticals .
Ring Size :
- Cyclohexane derivatives (e.g., target compound) offer greater conformational flexibility compared to cyclopentane analogs (e.g., (1S,3R)-rel-3-Fluorocyclopentan-1-amine), which have restricted ring puckering .
Stereochemistry :
Research Findings and Challenges
- Steric vs. Electronic Effects : Cyclopropyl groups (target compound) balance steric hindrance and electronic stabilization, whereas trifluoromethyl groups () prioritize electron-withdrawing effects .
- Synthetic Complexity : Cyclopropane and trifluoromethyl groups often require specialized reagents (e.g., diazomethane for cyclopropanation, CF₃ sources like Togni’s reagent) .
- Regulatory Considerations : Hexabromocyclododecane stereoisomers () highlight the importance of stereochemical documentation in environmental and safety assessments, a consideration applicable to all chiral amines .
Biological Activity
Rel-(1R,3S)-3-Cyclopropylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pain-related disorders. This compound functions primarily as a dual modulator of the metabotropic glutamate receptor 5 (mGluR5) and the serotonin receptor 2A (5-HT2A), which are implicated in various physiological processes including pain perception and mood regulation.
The dual action on mGluR5 and 5-HT2A receptors allows this compound to exert synergistic effects that enhance its therapeutic potential. Specifically, this compound acts as:
- mGluR5 Modulator : Enhances glutamatergic signaling, which is crucial for synaptic plasticity and cognitive functions.
- 5-HT2A Antagonist : Inhibits serotonin pathways that can contribute to anxiety and mood disorders.
Therapeutic Implications
Research indicates that this compound may be effective in treating conditions such as:
- Chronic Pain : The compound has shown analgesic properties without significant side effects even at low doses, making it a candidate for pain management therapies .
- Anxiety Disorders : By modulating serotonin pathways, it may help alleviate symptoms associated with anxiety and depression .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Analgesic Efficacy : A study demonstrated that administration of this compound resulted in a significant reduction in pain responses in animal models. The analgesic effect was attributed to its dual receptor modulation, which allowed for a more effective pain management strategy compared to traditional analgesics .
- Neuropharmacological Effects : Research published in pharmacological journals highlighted the compound's ability to improve cognitive functions in models of neurodegeneration. It was observed that the modulation of mGluR5 could enhance synaptic transmission and plasticity .
- Safety Profile : Toxicological assessments indicated a favorable safety profile for this compound, with minimal adverse effects reported even at higher dosages compared to conventional treatments .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
